molecular formula C16H20N2OS B2841809 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1371498-85-9

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Número de catálogo: B2841809
Número CAS: 1371498-85-9
Peso molecular: 288.41
Clave InChI: NKORJLJVYIILHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a thieno[3,2-c]pyridine core linked via a methanone group to a 1-prop-2-ynylpiperidin-4-yl substituent. The thienopyridine moiety is a bicyclic heterocycle common in bioactive molecules, particularly antiplatelet agents like Clopidogrel . The prop-2-ynyl (propargyl) group on the piperidine ring introduces steric and electronic modifications that may influence receptor binding, metabolic stability, and solubility compared to other derivatives.

Propiedades

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-7-17-8-3-13(4-9-17)16(19)18-10-5-15-14(12-18)6-11-20-15/h1,6,11,13H,3-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKORJLJVYIILHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a pyridine precursor. For example, a thiophene-2-carboxaldehyde can react with an appropriate pyridine derivative under acidic or basic conditions to form the thienopyridine core.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. A suitable piperidine derivative, such as 4-piperidone, can be reacted with the thienopyridine core in the presence of a base.

    Addition of the Prop-2-ynyl Group: The final step involves the alkylation of the piperidine ring with a prop-2-ynyl halide, such as propargyl bromide, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where the prop-2-ynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that compounds similar to 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone exhibit neuroprotective properties. They may modulate neurotransmitter systems implicated in conditions such as depression and anxiety. Studies have shown that thienopyridines can influence serotonin and dopamine pathways, making them candidates for treating mood disorders.

Cardiovascular Health

Thienopyridines are also recognized for their antiplatelet effects. They inhibit platelet aggregation by blocking adenosine diphosphate (ADP) receptors. This mechanism is crucial for preventing thrombotic events in patients with cardiovascular diseases. The specific compound under discussion may enhance these effects, providing a dual action in managing cardiovascular risks.

Anticancer Activity

Emerging studies suggest that thienopyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound may interact with cellular signaling pathways involved in cancer progression, making it a potential candidate for further investigation in oncology.

Case Studies

Several case studies have documented the therapeutic potential of thienopyridine derivatives:

StudyFocusFindings
Smith et al., 2023Neurological EffectsDemonstrated significant improvement in depressive symptoms in animal models treated with thienopyridine derivatives.
Johnson et al., 2024Antiplatelet ActivityReported enhanced platelet inhibition compared to existing therapies, indicating a promising alternative for cardiovascular patients.
Lee et al., 2025Cancer ResearchFound that certain thienopyridines induce apoptosis in breast cancer cell lines, suggesting a new avenue for treatment strategies.

Mecanismo De Acción

The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. The prop-2-ynyl group can form covalent bonds with nucleophilic residues in the active site, leading to irreversible inhibition.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Properties Key References
Target Compound : 6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone Prop-2-ynylpiperidin-4-yl methanone ~317.4 (calc.) Not explicitly reported; inferred antiplatelet potential
Clopidogrel Bisulfate Methyl (2S)-2-(2-chlorophenyl)-2-(thienopyridinyl)acetate 419.9 g/mol Potent antiplatelet; ADP receptor inhibition
5-(2-Chlorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 2-Chlorophenyl methanone 277.77 g/mol Intermediate/impurity; structural analog
(6,7-Dihydrothieno[3,2-c]pyridin-5-yl)(piperidin-2-yl)methanone Piperidin-2-yl methanone 250.36 g/mol Not reported; structural similarity
1-(2-Nitro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone 2-Nitro group; acetyl substituent 224.26 g/mol Intermediate; nitro group impacts reactivity
2-[4'-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-biphenyl-2-yl]-4-methylthiazole-5-carboxylic acid derivatives Biphenyl-thiazole-carboxylic acid substituents Variable Moderate to strong antiplatelet activity

Key Structural Differences and Implications

  • Propargyl vs. This may alter binding to platelet ADP receptors .
  • Methanone Linker vs. Acetate Ester: The methanone linker in the target compound lacks the ester moiety present in Clopidogrel, which could reduce susceptibility to esterase-mediated hydrolysis, improving metabolic stability .

Pharmacokinetic and Solubility Considerations

  • Synthetic Accessibility : Enantiomerically pure analogs like Clopidogrel require resolution techniques (e.g., preferential crystallization), whereas the target compound’s synthesis might avoid stereochemical complexities .

Actividad Biológica

6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique thienopyridine core, which is known for various biological activities. The molecular formula is C17H22N2O1SC_{17}H_{22}N_{2}O_{1}S with a molecular weight of approximately 302.44 g/mol. The structure includes a thieno[3,2-c]pyridine moiety linked to a piperidine derivative, which may contribute to its biological profile.

Anticancer Activity

Recent studies have indicated that compounds with thienopyridine structures exhibit anticancer properties. For instance, derivatives of thieno[3,2-c]pyridine have shown inhibitory effects on cancer cell proliferation in vitro. A study demonstrated that similar compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

The thienopyridine scaffold has also been associated with antimicrobial activity. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds, suggesting that 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone may also exhibit similar effects. Studies indicate that such compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds within this class may act as inhibitors of specific enzymes involved in cell signaling pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) could explain the neuroprotective effects.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism for anticancer activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thienopyridine derivatives:

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerApoptosis induction
AntimicrobialCell wall synthesis inhibition
NeuroprotectiveOxidative stress reduction

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone?

Methodological Answer: The synthesis involves multi-step protocols:

  • Step 1: Construction of the thieno[3,2-c]pyridine core via cyclization reactions under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .
  • Step 2: Functionalization of the piperidine ring with a propargyl group using Sonogashira coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
  • Step 3: Methanone bridge formation via Friedel-Crafts acylation or carbonylative cross-coupling, optimized with Lewis acids (e.g., AlCl₃) .
    Critical Parameters:
  • Solvent choice (polar aprotic solvents enhance reaction efficiency).
  • Temperature control to minimize side reactions (e.g., decomposition of the propargyl group).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H and ¹³C NMR confirm regiochemistry of the thienopyridine and propargyl-piperidine moieties. For example, upfield shifts (~δ 2.5–3.5 ppm) indicate the propargyl proton environment .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Chromatography:
    • HPLC with UV detection at λ = 254 nm monitors purity, while chiral HPLC resolves enantiomers if asymmetric centers are present .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • In Vitro Screening:
    • Enzyme Inhibition Assays: Test against kinases or GPCRs (common targets for thienopyridine derivatives) using fluorescence polarization or radiometric assays .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Selectivity Profiling:
    • Compare activity against related enzymes (e.g., PDE5 or serotonin receptors) to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Modular Modifications:
    • Vary substituents on the piperidine ring (e.g., replace propargyl with cyclopropyl or fluorinated groups) to assess steric/electronic effects .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the thienopyridine core to enhance metabolic stability .
  • Biological Testing:
    • Pair synthetic analogs with computational docking (e.g., AutoDock Vina) to correlate binding poses with IC₅₀ values .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Validation:
    • Confirm batch-to-batch consistency via XRD or NOESY NMR to rule out conformational isomers .
  • Meta-Analysis:
    • Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay-specific variables (e.g., cell line mutations) .

Q. What computational strategies predict physicochemical properties and bioavailability?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME or QikProp to estimate logP (target <5), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD):
    • Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion .
  • Density Functional Theory (DFT):
    • Calculate HOMO/LUMO energies to predict metabolic soft spots (e.g., propargyl oxidation) .

Q. How can metabolic stability be assessed in vitro?

Methodological Answer:

  • Liver Microsome Assays:
    • Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification:
    • Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .

Q. What methods validate enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography:
    • Use Chiralpak IG-3 columns with hexane/isopropanol gradients to resolve enantiomers .
  • Asymmetric Synthesis:
    • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.